molecular formula C19H20N4O2S B4449562 2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

Cat. No.: B4449562
M. Wt: 368.5 g/mol
InChI Key: CTDMXYWQMQYWCO-UHFFFAOYSA-N
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Description

2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, making them attractive for medicinal chemistry research . This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and is functionalized with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method for synthesizing pyridazine derivatives is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The specific conditions for synthesizing this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the pyridazine ring.

Scientific Research Applications

2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in various physiological processes . By inhibiting PDE, the compound can modulate intracellular signaling pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Pyrimidine: A similar heterocycle with nitrogen atoms at the 1 and 3 positions.

    Pyrazine: Another related heterocycle with nitrogen atoms at the 1 and 4 positions.

Uniqueness

2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide is unique due to its specific functionalization, which imparts distinct pharmacological properties. The presence of the phenylethylamino group and the benzenesulfonamide moiety contributes to its bioactivity and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-13-8-9-16(12-18(13)26(20,24)25)17-10-11-19(23-22-17)21-14(2)15-6-4-3-5-7-15/h3-12,14H,1-2H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDMXYWQMQYWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC(C)C3=CC=CC=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
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2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
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2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide
Reactant of Route 6
2-Methyl-5-[6-(1-phenylethylamino)pyridazin-3-yl]benzenesulfonamide

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